molecular formula C30H28O12 B1661732 6''-p-Coumaroylprunin CAS No. 94392-49-1

6''-p-Coumaroylprunin

Cat. No. B1661732
CAS RN: 94392-49-1
M. Wt: 580.5 g/mol
InChI Key: PLORCKNHUZJPKH-XCVCLJGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6''-p-Coumaroylprunin, also known as prunin 6''-P-coumarate, belongs to the class of organic compounds known as flavonoid-7-o-glycosides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to carbohydrate moiety at the C7-position. 6''-p-Coumaroylprunin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 6''-p-coumaroylprunin is primarily located in the membrane (predicted from logP). Outside of the human body, 6''-p-coumaroylprunin can be found in cashew nut and nuts. This makes 6''-p-coumaroylprunin a potential biomarker for the consumption of these food products.

Scientific Research Applications

Xanthine Oxidase Inhibition

6''-p-Coumaroylprunin has been identified as a compound with potential inhibitory effects on xanthine oxidase, an enzyme involved in oxidative stress and related diseases. This was observed in a study where similar compounds were isolated from the leaves of Alsophila spinulosa, indicating potential medicinal applications in conditions like gout or rheumatism due to their xanthine oxidase inhibitory effects (Chiang, Lo, & Lu, 1994).

Antioxidant and Enzyme Inhibitory Activities

Research has shown that 6''-p-Coumaroylprunin exhibits significant free radical scavenging and enzyme inhibitory activities. It was found to inhibit pancreatic lipase effectively, suggesting its potential use in managing conditions like obesity or hyperlipidemia. These findings come from a study on the phenolic compounds isolated from the aerial parts of Blepharis linariifolia (Dirar et al., 2019).

Role in Antioxidant and Cytoprotective Effects

6''-p-Coumaroylprunin has been studied for its role in enhancing the antioxidant and cytoprotective effects of flavonoid glycosides. It is suggested that its presence in compounds like tiliroside significantly increases their effectiveness in reducing oxidative stress and protecting cells, which could be beneficial in therapies like mesenchymal stem cell implantation (Li et al., 2017).

Potential in Cancer Treatment

There is evidence suggesting the utility of 6''-p-Coumaroylprunin in cancer treatment. A study synthesizing compounds combining p-coumaroyl groups with phenethyl moieties, which include derivatives similar to 6''-p-Coumaroylprunin, showed significant anticancer activity against leukemia cells, indicating a promising direction for developing new anticancer drugs (Firdaus et al., 2022).

properties

CAS RN

94392-49-1

Product Name

6''-p-Coumaroylprunin

Molecular Formula

C30H28O12

Molecular Weight

580.5 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C30H28O12/c31-17-6-1-15(2-7-17)3-10-25(35)39-14-24-27(36)28(37)29(38)30(42-24)40-19-11-20(33)26-21(34)13-22(41-23(26)12-19)16-4-8-18(32)9-5-16/h1-12,22,24,27-33,36-38H,13-14H2/b10-3+

InChI Key

PLORCKNHUZJPKH-XCVCLJGOSA-N

Isomeric SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)O)O)C5=CC=C(C=C5)O

SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)O)O)C5=CC=C(C=C5)O

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)O)O)C5=CC=C(C=C5)O

melting_point

164-166°C

Other CAS RN

96686-70-3

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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